Sulbenicillin
Overview
Description
Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin. It belongs to the β-lactam class of antibacterial compounds and is characterized by a distinctive beta-lactam ring. This compound is crucial in primary healthcare for its potent bactericidal properties and wide distribution .
Mechanism of Action
Target of Action
Sulbenicillin, like other penicillins, primarily targets the bacterial cell wall . The cell wall plays a crucial role in maintaining the structural integrity of bacteria, making it an effective target for antibiotics .
Mode of Action
This compound is characterized by a distinctive beta-lactam ring, which is key to its mode of action . It inhibits bacterial cell wall synthesis, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this process, this compound disrupts the structural integrity of the bacteria, leading to cell death . The downstream effects include the eradication of bacterial infections.
Result of Action
The result of this compound’s action is the destruction of bacterial cells, leading to the eradication of bacterial infections . By inhibiting cell wall synthesis, this compound causes the bacteria to lose their structural integrity and ultimately leads to cell death .
Biochemical Analysis
Biochemical Properties
Sulbenicillin is characterized by a distinctive beta-lactam ring . This structure plays a significant role in its biochemical reactions, particularly in its interaction with bacterial cell wall synthesis enzymes . The compound inhibits these enzymes, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .
Cellular Effects
The primary cellular effect of this compound is the inhibition of bacterial cell wall synthesis . This action disrupts the normal processes within the bacterial cell, leading to cell destruction . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this disruption of cell wall synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its distinctive beta-lactam ring . This structure allows it to bind to and inhibit the enzymes involved in bacterial cell wall synthesis . The inhibition of these enzymes leads to cell destruction, demonstrating the molecular mechanism of this compound .
Temporal Effects in Laboratory Settings
Like other antibiotics, its effects are likely to be time-dependent, with longer exposure times leading to increased bacterial cell destruction .
Dosage Effects in Animal Models
It is generally understood that the effects of antibiotics in animal models can vary with dosage, with higher dosages typically leading to increased bacterial cell destruction .
Metabolic Pathways
As a penicillin antibiotic, it is likely to be involved in pathways related to bacterial cell wall synthesis .
Transport and Distribution
Like other antibiotics, it is likely to be distributed throughout the body via the circulatory system .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulbenicillin is synthesized through a series of chemical reactions involving the beta-lactam ring. The synthetic route typically involves the acylation of 6-aminopenicillanic acid with phenylsulfonylacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Sulbenicillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sulbenicillin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactam chemistry and reactivity.
Biology: Employed in studies of bacterial resistance mechanisms and beta-lactamase enzyme activity.
Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: Utilized in the development of new antibacterial agents and in the study of drug delivery systems
Comparison with Similar Compounds
Sulbenicillin is compared with other beta-lactam antibiotics such as:
Penicillin G: this compound has a broader spectrum of activity.
Ampicillin: this compound is more effective against Pseudomonas aeruginosa.
Carbenicillin: this compound has better stability and efficacy.
List of Similar Compounds
- Penicillin G
- Ampicillin
- Carbenicillin
- Ticarcillin
- Piperacillin
This compound stands out due to its combination use with dibekacin and its enhanced activity against certain bacterial strains .
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQIUPBHQNHNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860408 | |
Record name | 3,3-Dimethyl-7-oxo-6-[2-phenyl(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41744-40-5 | |
Record name | Sulbenicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sulbenicillin exert its antibacterial effect?
A1: this compound, like other beta-lactam antibiotics, targets the peptidoglycan layer of bacterial cell walls. [, , ] It inhibits the transpeptidases responsible for peptidoglycan synthesis, leading to cell wall weakening and eventual lysis. [] This process is particularly effective against gram-negative bacteria like Pseudomonas aeruginosa. [, ]
Q2: What is the molecular formula and weight of this compound?
A4: While the provided research papers don't explicitly state the molecular formula and weight, they highlight its close structural relation to Carbenicillin, differing only in the acyl side chain. [, ] this compound possesses a sulfobenzyl group as its acyl side chain. [, ]
Q3: How stable is this compound in biological fluids like bile?
A5: Studies show that this compound's stability in bile, particularly human gallbladder bile, is limited, with significant activity loss observed after 3 days of storage. [] Its stability in common duct bile varies, potentially influenced by factors like pH and bile acid concentration. []
Q4: How does the stability of this compound compare to other antibiotics like Cefacetrile in bile?
A6: Research indicates that both this compound and Cefacetrile exhibit reduced stability in human gallbladder bile after 3 days. [] In common duct bile, their stability is variable, with Cefacetrile's 7th-day activity correlating with bile acid concentration. []
Q5: How is this compound administered, and what are its typical serum concentrations?
A7: this compound is administered intravenously or intramuscularly. [, , , , ] Following a 2g intramuscular dose, peak plasma levels reach around 53-57 µg/ml after 1 hour. [] Intravenous administration of 5g results in peak serum concentrations of 181 mcg/ml in individuals with normal renal function and 216 mcg/ml in those with impaired renal function. []
Q6: What is the half-life of this compound?
A8: The elimination half-life of this compound is approximately 1.47-1.62 hours in elderly individuals. [] In individuals with normal renal function, it is around 1.1 hours, while those with impaired renal function exhibit a half-life exceeding 2 hours. []
Q7: How is this compound metabolized and excreted?
A9: this compound is primarily excreted unchanged in the urine, with approximately 77.72% of the dose recovered in urine over 12 hours. [] Its major metabolite is α-sulfobenzylpenicilloic acid, found in urine at levels usually below 5% of the administered dose. []
Q8: How well does this compound penetrate into bronchial secretions?
A10: this compound achieves therapeutically relevant concentrations in bronchial secretions, with a mean peak concentration of 3.60 µg/ml observed 4 hours post-administration. [] This characteristic makes it suitable for treating respiratory tract infections. []
Q9: Does this compound cross the placental barrier?
A11: Yes, this compound crosses the placental barrier, achieving detectable concentrations in umbilical cord blood and amniotic fluid. [] Following a 2,000 mg intramuscular dose, the highest umbilical cord blood concentrations (approximately 25 micrograms/ml) were reached between 1 and 3 hours post-administration. []
Q10: Does this compound penetrate the cerebrospinal fluid?
A12: Research suggests that this compound's penetration into cerebrospinal fluid is limited, making it potentially insufficient for treating intracranial infections when administered systemically alone. []
Q11: What types of infections is this compound effective against?
A13: this compound demonstrates efficacy against various infections, including those caused by Pseudomonas aeruginosa, Klebsiella, and pencillinase-producing staphylococci. [] It is particularly valuable for treating respiratory tract infections, urinary tract infections, and biliary tract infections. [, , , , , ]
Q12: Is this compound effective against mucoid and non-mucoid strains of Pseudomonas aeruginosa?
A14: Yes, this compound exhibits in vitro antibacterial activity against both mucoid and non-mucoid strains of Pseudomonas aeruginosa. [] Notably, it shows superior activity compared to Carbenicillin against these strains. []
Q13: Are there bacterial strains resistant to this compound?
A16: Yes, bacterial resistance to this compound has been observed. [, ] Some strains of Pseudomonas aeruginosa display resistance to this compound, which can also impact the effectiveness of SCE-129, a related antibiotic. []
Q14: Does resistance to this compound confer cross-resistance to other antibiotics?
A17: Cross-resistance between this compound and Carbenicillin has been observed, particularly in strains of Escherichia coli carrying R plasmids encoding beta-lactamases. [] This cross-resistance is attributed to the structural similarities between these two penicillins. []
Q15: What are the potential toxic effects of this compound?
A18: While generally well-tolerated, this compound can cause side effects like other penicillins. [, ] In some cases, it may lead to a decrease in red blood cell count and hemoglobin content. [] Transient elevations in liver enzymes have also been observed. []
Q16: Are there significant differences in the toxicity of this compound across different species?
A19: Yes, significant species differences in this compound toxicity exist. [] Notably, dogs exhibit higher biliary excretion and liver accumulation of this compound, making them more susceptible to hepatotoxicity compared to other species like rats, monkeys, and humans. []
Q17: How does this compound interact with other antibiotics like Gentamicin?
A20: Studies on the combined administration of this compound and Gentamicin in rats revealed alterations in pharmacokinetic parameters. [] Pretreatment with Gentamicin shortened this compound's serum half-life, while post-treatment prolonged it. [] These interactions highlight the importance of careful dosage adjustments when combining these antibiotics. []
Q18: Does this compound affect platelet function?
A21: Yes, this compound, like Carbenicillin, can inhibit platelet aggregation and the release reaction. [] Interestingly, its major metabolite, α-sulfobenzylpenicilloic acid, exhibits a more potent inhibitory effect on platelet function. []
Q19: What analytical techniques are used to study and quantify this compound?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC) [, , ], liquid chromatography-mass spectrometry (LC-MS) [], and microbiological assays [] are employed to characterize, quantify, and monitor this compound.
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